(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid

描述

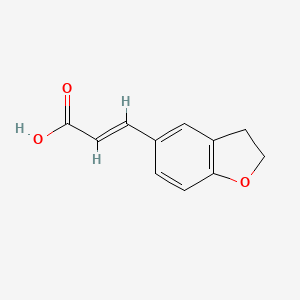

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid (CAS: 203505-84-4, molecular formula: C₁₁H₁₀O₃) is an α,β-unsaturated carboxylic acid featuring a 2,3-dihydrobenzofuran core. The compound’s E-configuration is critical for its reactivity and biological interactions.

属性

IUPAC Name |

(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKNRFWCOVWKHJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C1C=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220678 | |

| Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203505-84-4, 198707-57-2 | |

| Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203505-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2,3-Dihydro-5-benzofuranyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(2,3-Dihydrobenzofuran-5-yl)propenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 198707-57-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions Comparison

| Method | Solvent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Pyridine | Piperidine | 100 | 5 | 78 |

| Modified Knoevenagel | Ethanol/DMF | Ammonium Acetate | 100 | 4–6 | ~80 |

| Patent Methodology | Mixed Solvent | Piperidine | 100 | Variable | >95 purity |

Product Characterization

| Technique Used | Observation |

|---|---|

| NMR Spectroscopy | Peaks at δ = 7.73, 7.43, and 6.29 confirm structure. |

| IR Spectroscopy | Strong absorption at ~1700 cm⁻¹ indicates carboxylic acid group. |

Notes on Optimization

- Reaction yield can be improved by fine-tuning the molar ratios of malonic acid and aldehyde.

- The use of ultrasonic baths during recrystallization enhances purity by removing trace impurities.

- Storage conditions for the final compound should be carefully controlled to prevent degradation; optimal storage is at -20°C for short-term use or -80°C for long-term preservation.

化学反应分析

Types of Reactions

(e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzofuran ring or the acrylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Formation of benzofuran-5-carboxylic acid or benzofuran-5-one.

Reduction: Formation of 3-(2,3-dihydrobenzofuran-5-yl)propanol or 3-(2,3-dihydrobenzofuran-5-yl)propane.

Substitution: Formation of various substituted benzofuran derivatives.

科学研究应用

Medicinal Chemistry

a. Anticancer Properties

Research has indicated that derivatives of benzofuran, including (E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid, exhibit anticancer activity. A study demonstrated that compounds with the benzofuran structure can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. The acrylic acid moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .

b. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism for treating inflammatory diseases. This property is particularly relevant in developing treatments for conditions such as arthritis and other chronic inflammatory disorders .

Cosmetic Applications

a. Skin Care Formulations

this compound is being explored in cosmetic formulations due to its moisturizing and skin-conditioning properties. Its incorporation into creams and lotions has been shown to enhance skin hydration and improve texture. Studies employing experimental design methodologies have successfully optimized formulations containing this compound, demonstrating significant improvements in sensory attributes and overall effectiveness .

Material Science

a. Polymer Chemistry

The compound serves as a monomer in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research has focused on developing biodegradable polymers from this compound, which could have applications in sustainable materials science .

Environmental Applications

a. Biodegradation Studies

Recent studies have highlighted the role of this compound in bioremediation processes. Microbial strains capable of degrading lignin-derived compounds have been shown to utilize this compound as a carbon source, facilitating the breakdown of environmental pollutants . This application underscores its potential in developing eco-friendly solutions for waste management.

Case Studies

作用机制

The mechanism of action of (e)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The acrylic acid group can participate in various biochemical reactions, influencing cellular processes.

相似化合物的比较

3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid

Structure: Saturated analog (C₁₁H₁₂O₃, CAS: 29262-58-6). Synthesis: Catalytic hydrogenation of the acrylic acid derivative using Pd/C yields the propanoic acid with 80% efficiency . Key Differences:

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

Structure: Phenolic α,β-unsaturated acid (C₉H₈O₄, CAS: 331-39-5). Key Differences:

(Z)-Isomer of β-5 Coupled Dihydrobenzofuran Derivatives

Structure : Z-configuration in analogs like 3-[3-carboxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl]acrylic acid.

Synthesis : Radical coupling yields a cis/trans mixture (55% yield) .

Key Differences : Stereochemistry impacts binding affinity in lignin-model compounds and enzymatic recognition .

Fluorinated Analog: 3-(2,3-Dihydrobenzofuran-5-yl)-2-fluoroacrylic Acid

Structure : Fluorine substitution at the α-position (C₁₁H₉FO₃).

Synthesis : Iron-catalyzed decarboxylative cross-coupling achieves 96% yield with Z:E = 1.2:1 .

Key Differences :

Pyrazole-Dihydrobenzofuran Hybrids

Example : 5-(2,3-Dihydrobenzofuran-5-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1365939-51-0).

Synthesis : Thianthrenium-mediated coupling yields 67% .

Key Differences : The pyrazole ring introduces hydrogen-bonding sites, enhancing interactions with biological targets like NLRP3 .

Research Findings and Implications

- Synthetic Efficiency : Ultrasound irradiation and transition-metal catalysis (e.g., Pd/C, Fe) significantly improve yields and stereoselectivity .

- Biological Relevance : The E-configuration and dihydrobenzofuran moiety enhance binding to inflammatory targets, while fluorine substitution extends half-life .

- Industrial Use : Derivatives are prioritized in agrochemicals ("Ramilton") and lignin biodegradation studies .

生物活性

(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid, a compound characterized by its unique benzofuran structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₀O₃

- CAS Number : 203505-84-4

- Melting Point : 170–173 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cannabinoid Receptor Modulation : Research indicates that derivatives of 2,3-dihydrobenzofuran exhibit significant activity as selective agonists for cannabinoid receptor 2 (CB2). This receptor is implicated in pain modulation and inflammation control. Studies have shown that certain derivatives can effectively reverse neuropathic pain in animal models without affecting motor functions, suggesting a targeted analgesic effect via the endocannabinoid system .

- Antimicrobial Activity : Compounds related to benzofuran structures have demonstrated antimicrobial properties. They block type III secretion systems in pathogenic bacteria, thereby inhibiting toxin release and bacterial virulence . This mechanism highlights their potential as novel antibacterial agents.

Pharmacological Studies

Several studies have documented the pharmacological properties of this compound and its analogs:

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| CB2 Agonism | Potent analgesic effects | |

| Antibacterial | Inhibition of toxin release | |

| Toxicity | Harmful if swallowed/contact |

Case Study: Neuropathic Pain Relief

A notable study investigated the effects of a specific derivative of this compound in a rat model of neuropathic pain. The compound was administered post-surgery to assess its efficacy in reducing pain responses. Results indicated a significant reduction in pain behaviors compared to control groups, with effects mediated through CB2 receptor activation. The study concluded that this compound could serve as a lead for developing new analgesics targeting neuropathic pain .

Synthesis and Derivative Development

The synthesis of this compound involves several steps including the formation of the benzofuran scaffold followed by functionalization at the acrylic acid position. Diverse synthetic pathways have been explored to enhance bioavailability and therapeutic index. For instance, modifications at the 3-position have been shown to improve selectivity and potency against CB2 receptors .

常见问题

Q. What are the standard synthetic routes for (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylic acid, and how can reaction conditions be optimized?

The compound is synthesized via a Knoevenagel condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and malonic acid in pyridine, catalyzed by piperidine (0.07 eq) at 100°C for 5 hours. Post-reaction acidification (pH ~3) and extraction with 10% isopropanol/chloroform yield the product. Trituration with diethyl ether provides the pure acrylic acid derivative (78% yield) . Optimization may involve adjusting catalyst loading, solvent choice (e.g., ethanol for greener synthesis), or microwave-assisted heating to reduce reaction time.

Q. How is this compound characterized, and what analytical techniques are critical for structural confirmation?

Key characterization methods include:

- 1H NMR (Chloroform-d, 300 MHz): Distinct signals at δ 7.73 (d, J = 15.9 Hz, 1H, α,β-unsaturated proton) and 6.29 (d, J = 15.9 Hz, 1H) confirm the E-configuration. The dihydrobenzofuran moiety is verified by signals at δ 4.64 (t, J = 8.7 Hz, 2H) and 3.24 (t, J = 8.7 Hz, 2H) .

- X-ray crystallography (where applicable) resolves stereochemical ambiguities, as seen in related structures like (E)-3-(2,3-dihydrobenzofuran-5-yl)-2-methylacrylaldehyde .

Q. What are the solubility and purification challenges for this compound, and how are they addressed?

The acrylic acid derivative exhibits limited water solubility, necessitating extraction with chloroform/isopropanol mixtures. Purification via trituration with diethyl ether removes pyridine residues. For the hydrogenated derivative (3-(2,3-dihydrobenzofuran-5-yl)propanoic acid), azeotropic drying with toluene ensures removal of acetic acid post-catalytic hydrogenation (10% Pd/C, H2 balloon, 4 hours) .

Advanced Research Questions

Q. How does this compound participate in decarboxylative cross-coupling reactions?

In iron-catalyzed reactions, the acrylic acid undergoes decarboxylative coupling with fluoroalkenes. For example, iron(III) chloride facilitates the formation of monofluoroalkenes (Z:E = 1.2:1) via radical intermediates. Reaction optimization focuses on solvent polarity (acetonitrile vs. DMF) and temperature (80–100°C) to enhance regioselectivity .

Q. What pharmacological applications are associated with derivatives of this compound?

- NLRP3 Inflammasome Inhibition : The propanoic acid derivative (3-(2,3-dihydrobenzofuran-5-yl)propanoic acid) shows potential in inhibiting NLRP3, a target for inflammatory disorders. Mechanistic studies involve IL-1β secretion assays in THP-1 macrophages .

- Drug Intermediate : It serves as a precursor for Darifenacin hydrobromide, a muscarinic receptor antagonist for overactive bladder. Key steps include condensation with pyrrolidine derivatives and borane-mediated reductions .

Q. How can researchers resolve discrepancies in reported molecular data (e.g., molecular formula conflicts)?

Discrepancies, such as conflicting molecular formulas (e.g., C3H5NO3 in vs. C11H12O3 in ), require cross-validation:

- High-Resolution Mass Spectrometry (HRMS) confirms the correct molecular ion ([M+H]+ for C11H12O3: calc. 192.0786, observed 192.0789).

- Elemental Analysis validates empirical formulas.

- Database Cross-Checking (e.g., CAS 29262-58-6 vs. 215057-28-6) clarifies registry errors .

Methodological Considerations

- Synthetic Reproducibility : Ensure strict anhydrous conditions for piperidine-catalyzed reactions to prevent side product formation.

- Catalyst Recycling : Palladium on carbon from hydrogenation steps can be recovered via filtration and reused after washing with ethanol .

- Data Interpretation : For ambiguous NMR signals (e.g., overlapping aromatic protons), employ 2D techniques (COSY, HSQC) to assign connectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。